(1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid
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Overview
Description
(1R,4S)-bicyclo[221]hepta-2,5-diene-2,3-dicarboxylic acid is a unique organic compound characterized by its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid typically involves Diels-Alder reactions. One common method is the reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis of the resulting adduct to yield the desired dicarboxylic acid. The reaction conditions often require controlled temperatures and the use of solvents like toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anhydrides, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which (1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid exerts its effects involves its interaction with molecular targets through its carboxylic acid groups. These groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The rigid bicyclic framework also plays a role in determining the compound’s reactivity and specificity in different chemical and biological contexts.
Comparison with Similar Compounds
Similar Compounds
Norbornene: A related bicyclic compound with similar structural features but lacking the carboxylic acid groups.
Norbornadiene: Another bicyclic compound with a similar framework but different functional groups.
Maleic Anhydride: A precursor in the synthesis of (1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid, sharing some reactivity characteristics.
Uniqueness
The presence of two carboxylic acid groups in this compound distinguishes it from other similar compounds. This feature enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C9H8O4 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C9H8O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-5H,3H2,(H,10,11)(H,12,13)/t4-,5+ |
InChI Key |
NRIMHVFWRMABGJ-SYDPRGILSA-N |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1C(=C2C(=O)O)C(=O)O |
Canonical SMILES |
C1C2C=CC1C(=C2C(=O)O)C(=O)O |
Origin of Product |
United States |
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